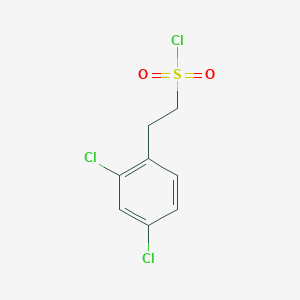

2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride

Description

2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) functional group attached to an ethane backbone, with a 2,4-dichlorophenyl substituent at the second carbon. This structure confers high electrophilicity to the sulfonyl chloride group, making it reactive toward nucleophiles such as amines, alcohols, and thiols.

Key inferred properties (based on structural analogs):

Propriétés

Formule moléculaire |

C8H7Cl3O2S |

|---|---|

Poids moléculaire |

273.6 g/mol |

Nom IUPAC |

2-(2,4-dichlorophenyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-2,5H,3-4H2 |

Clé InChI |

AQEUFVCDJDUYDX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1Cl)Cl)CCS(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-dichlorophenyl ethane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound .

Analyse Des Réactions Chimiques

2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.

Applications De Recherche Scientifique

2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of 2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate bonds with amines, alcohols, and thiols, respectively . This reactivity makes it a valuable tool in chemical synthesis and biological studies .

Comparaison Avec Des Composés Similaires

a) Chlorine Substitution

- 2,4-Dichlorophenyl : The dual electron-withdrawing Cl groups increase the sulfonyl chloride's electrophilicity, favoring reactions with nucleophiles like amines (e.g., in pesticide synthesis, as seen in imidazole derivatives ).

- Mono-Chlorophenyl (): Reduced steric and electronic effects compared to di-Cl analogs, enabling broader applicability in less hindered environments.

Activité Biologique

2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its high reactivity, particularly towards nucleophiles. This property makes it a significant candidate for various biological applications, including enzyme inhibition and protein modification. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₈Cl₂O₂S

- Molecular Weight : Approximately 273.56 g/mol

- Functional Group : Sulfonyl chloride

The sulfonyl chloride group is known for its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to modifications that influence biological pathways.

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. The compound can modify proteins through covalent bonding, thereby affecting their function. This reactivity is crucial for:

- Enzyme Inhibition : The compound can inhibit specific enzymes by modifying active sites.

- Protein Modification : It can alter protein structures, impacting their stability and activity.

Biological Activity Studies

Research indicates that this compound exhibits notable biological activities. These include antibacterial and antifungal properties, as well as potential applications in treating infections caused by pathogens like Chlamydia trachomatis.

Case Study: Antichlamydial Activity

A study investigated the antichlamydial effects of compounds derived from similar structures. The results indicated that certain derivatives showed moderate antibacterial activity against N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL . This suggests that derivatives of this compound could be explored further for their potential in treating chlamydial infections.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-(2,4-Dichlorophenyl)ethene-1-sulfonyl chloride | Contains a double bond in the ethane moiety | Alters reactivity and application scope |

| 2-(2,4-Dichlorophenyl)methane-1-sulfonyl chloride | Has a single carbon atom in the alkyl chain | Influences chemical properties and uses |

| 1-(2,4-Dichlorophenyl)ethane-1-sulfonamide | Features a sulfonamide group instead | Different biological activities due to functional group |

This table illustrates how variations in structure can significantly impact biological activity and application.

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound has been noted to cause skin irritation and is harmful if ingested . Therefore, handling precautions are essential during laboratory applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.